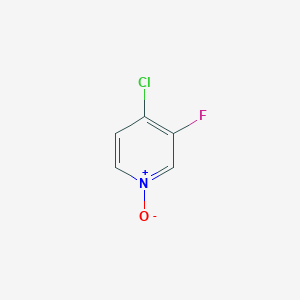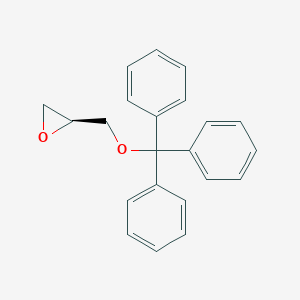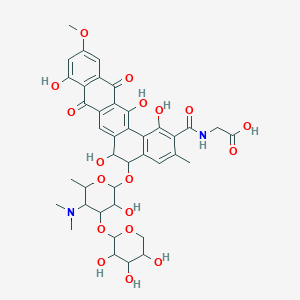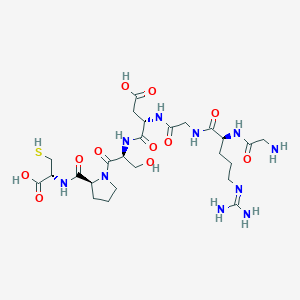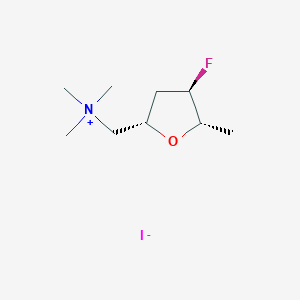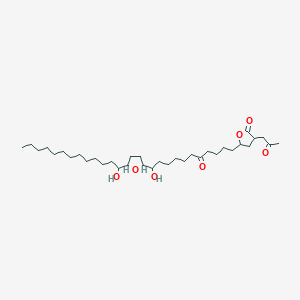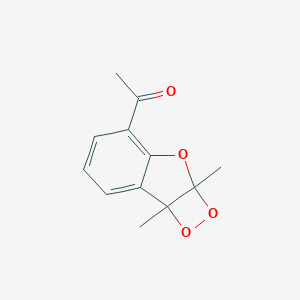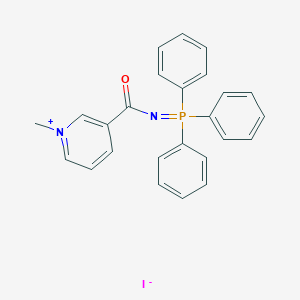
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide, commonly known as MTT, is a yellow tetrazolium salt widely used in scientific research. It is a water-soluble compound that is converted into an insoluble formazan product by living cells. MTT is used as a sensitive indicator of cell viability and proliferation, making it an essential tool in various fields of research, including cancer biology, drug discovery, and toxicology.
Mecanismo De Acción
MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells. The tetrazolium ring of MTT is reduced by the mitochondrial enzyme NAD(P)H-dependent oxidoreductase to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.
Efectos Bioquímicos Y Fisiológicos
MTT has no known biochemical or physiological effects on living cells. It is a non-toxic compound that is rapidly taken up by cells and converted into formazan in the presence of active mitochondrial dehydrogenases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT has several advantages over other cell viability assays. It is a simple and rapid assay that requires minimal sample preparation and can be easily scaled up for high-throughput screening. MTT is also highly sensitive and can detect as few as 100 viable cells per well. However, MTT has several limitations. It is a colorimetric assay that requires a spectrophotometer to measure the amount of formazan produced. MTT is also susceptible to interference from compounds that absorb light at the same wavelength as formazan, such as phenol red and serum proteins.
Direcciones Futuras
For research include the development of more sensitive and specific tetrazolium-based assays, the identification of new applications for MTT in drug discovery and toxicology, and the development of alternative assays that do not rely on colorimetric detection.
Métodos De Síntesis
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with triphenylphosphine in the presence of carbon dioxide. The resulting product is then purified by recrystallization from ethanol and water.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research to assess cell viability and proliferation. It is used in various assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. MTT is also used in drug discovery to screen for potential anticancer drugs and to evaluate the effectiveness of chemotherapy agents.
Propiedades
Número CAS |
125583-35-9 |
|---|---|
Nombre del producto |
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide |
Fórmula molecular |
C25H22IN2OP |
Peso molecular |
524.3 g/mol |
Nombre IUPAC |
1-methyl-N-(triphenyl-λ5-phosphanylidene)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C25H22N2OP.HI/c1-27-19-11-12-21(20-27)25(28)26-29(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-20H,1H3;1H/q+1;/p-1 |
Clave InChI |
OZBXMACVDMGHHH-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Sinónimos |
Pyridinium, 1-methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)-, iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



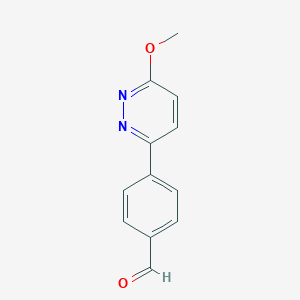
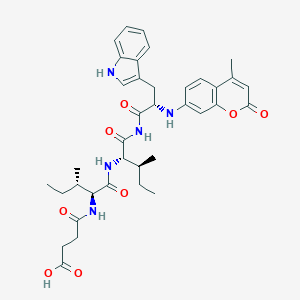
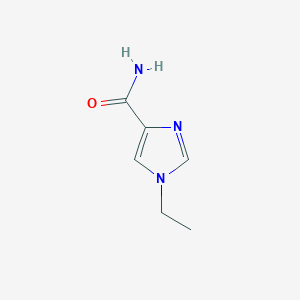
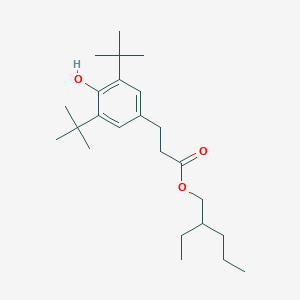
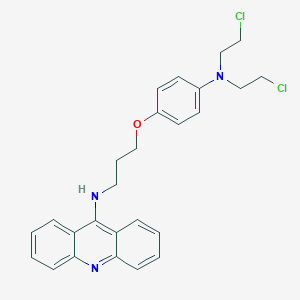
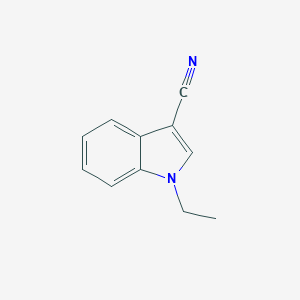
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
